Product packaging for Benzyl-(4-chloro-cyclohexyl)-amine(Cat. No.:)

Benzyl-(4-chloro-cyclohexyl)-amine

Cat. No.: B7933482
M. Wt: 223.74 g/mol
InChI Key: HJBXUEFOYNRYEZ-UHFFFAOYSA-N
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Description

Overview of Secondary Amine Chemistry in Contemporary Research

Secondary amines, organic compounds featuring a nitrogen atom bonded to two carbon-containing groups and one hydrogen (R₂NH), are of significant interest in contemporary research. biologyinsights.com They are fundamental building blocks in the synthesis of a wide range of commercially and biologically important molecules, including pharmaceuticals, agrochemicals, and materials. infopetitenation.camdpi.comresearchgate.net Their unique chemical structure, which imparts a degree of basicity and nucleophilicity, makes them versatile intermediates in organic synthesis. biologyinsights.com

In the pharmaceutical sector, the secondary amine motif is a common structural component in numerous active pharmaceutical ingredients (APIs). mdpi.com This includes certain anesthetics, antihistamines, and antidepressants. biologyinsights.com The presence of the N-H bond allows for hydrogen bonding interactions, which can be crucial for molecular recognition at biological targets. Furthermore, the nitrogen atom can be a key site for metabolic transformations. The ability to modify the substituents on the nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic profile. infopetitenation.ca

In materials science and agriculture, secondary amines are used in the production of polymers, dyes, surfactants, and corrosion inhibitors. biologyinsights.com They are also explored for their potential as herbicides and pesticides. biologyinsights.com The growing need for new, efficient, and selective synthetic methodologies for preparing diverse secondary amines continues to drive research in this area, focusing on overcoming challenges like N-overalkylation and developing more sustainable catalytic processes. researchgate.net

Structural Significance of Benzyl (B1604629) and Chlorinated Cyclohexyl Moieties in Organic and Medicinal Chemistry

The two key structural components of N-Benzyl-4-chlorocyclohexanamine, the benzyl group and the chlorinated cyclohexyl ring, each carry significant weight in the fields of organic and medicinal chemistry.

The benzyl group (Bn) , consisting of a benzene (B151609) ring attached to a methylene (B1212753) (–CH₂) group, is more than just a simple aromatic substituent. curlyarrows.com It is frequently used in organic synthesis as a robust protecting group for alcohols, amines, and carboxylic acids due to its relative stability under a variety of reaction conditions and its susceptibility to removal via specific methods like hydrogenolysis. nih.govwikipedia.org The benzylic position, the carbon atom adjacent to the benzene ring, is particularly reactive. curlyarrows.com It can stabilize radicals, carbocations, and carbanions through resonance with the aromatic π-system, making it a key site for functionalization. curlyarrows.com In medicinal chemistry, the benzyl group's lipophilic nature can enhance a drug's ability to cross cell membranes, and its rigid structure can provide a specific orientation for interaction with biological targets.

The chlorinated cyclohexyl moiety introduces both stereochemical complexity and the influence of a halogen atom. Alkyl halides are fundamental building blocks in organic synthesis, serving as key electrophiles in substitution and cross-coupling reactions. acs.org The presence of a chlorine atom on the cyclohexane (B81311) ring significantly alters its electronic properties and reactivity. nih.gov The carbon-chlorine bond polarity can influence neighboring group participation and reaction pathways. byjus.com In medicinal chemistry, the incorporation of halogens like chlorine is a common strategy to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties. acs.org The cyclohexane ring itself, being a non-planar, saturated system, introduces distinct three-dimensional conformations (e.g., chair, boat) that can be critical for precise binding to a receptor or enzyme active site.

Research Rationale and Scope for N-Benzyl-4-chlorocyclohexanamine

The rationale for investigating N-Benzyl-4-chlorocyclohexanamine stems from the combination of its constituent parts. The molecule serves as a scaffold that merges a secondary amine, a lipophilic and synthetically versatile benzyl group, and a conformationally defined, halogenated cycloalkane. This specific combination makes it a person of interest for several research avenues.

From a synthetic perspective, it represents a target for developing and testing new amination methodologies, particularly the reductive amination of 4-chlorocyclohexanone (B8230851) with benzylamine (B48309) or the alkylation of benzylamine with a 4-chlorocyclohexyl halide. The stereochemistry of the chlorine atom relative to the benzylamino group (cis/trans isomerism) adds another layer of complexity and a target for stereoselective synthesis.

From a medicinal chemistry standpoint, compounds with similar structural motifs have been explored for various biological activities. For instance, benzylamine derivatives are investigated for a wide range of therapeutic applications. ontosight.ai The N-benzylcyclohexanamine core can be seen as a simplified analog of more complex structures. The chlorine substituent can act as both a modulator of physicochemical properties and a potential metabolic blocking agent, or it can serve as a synthetic handle for further molecular elaboration through cross-coupling reactions.

The primary scope of research on N-Benzyl-4-chlorocyclohexanamine would likely involve its synthesis, purification, and characterization, including detailed spectroscopic analysis (NMR, MS) to confirm its structure and stereochemistry. bldpharm.comaceschem.com Subsequent investigations could explore its reactivity, its potential as an intermediate for the synthesis of more complex molecules, or its screening for biological activity based on hypotheses derived from its structural features.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClN B7933482 Benzyl-(4-chloro-cyclohexyl)-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-chlorocyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBXUEFOYNRYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Organic Chemistry of N Benzyl 4 Chlorocyclohexanamine

Strategic Retrosynthesis of the Chemical Compound

Retrosynthetic analysis of N-benzyl-4-chlorocyclohexanamine reveals several logical bond disconnections to identify potential starting materials. The most apparent disconnection is at the carbon-nitrogen (C-N) bond, leading to two primary pathways:

Disconnection A: Cleavage of the N-benzyl bond suggests benzylamine (B48309) and a 4-chlorocyclohexyl electrophile (e.g., 4-chlorocyclohexyl halide) as precursors.

Disconnection B: Alternatively, cleaving the N-cyclohexyl bond points to a 4-chlorocyclohexylamine and a benzyl (B1604629) electrophile (e.g., benzyl halide) as starting materials.

Disconnection C: A third strategy involves the formation of the C-N bond through reductive amination, which disconnects the molecule to 4-chlorocyclohexanone (B8230851) and benzylamine.

These disconnections form the basis for the synthetic methodologies discussed in the following sections.

Synthetic Methodologies for Secondary Amines Containing Benzyl and Cyclohexyl Moieties

Several established methods in organic synthesis are applicable for the construction of the target secondary amine.

The formation of the C-N bond via nucleophilic substitution is a fundamental approach. This can be achieved by reacting an amine with an alkyl halide. For the synthesis of N-benzyl-4-chlorocyclohexanamine, this could involve:

The reaction of benzylamine with a 4-chlorocyclohexyl halide.

The reaction of 4-chlorocyclohexylamine with a benzyl halide.

A significant challenge in this method is the potential for overalkylation, leading to the formation of a tertiary amine. libretexts.org To favor mono-alkylation, reaction conditions such as the stoichiometry of the reactants and the choice of base are crucial. organic-chemistry.org For instance, using a large excess of the primary amine can help minimize the formation of the tertiary amine byproduct.

Reactant 1Reactant 2ConditionsProductPotential Byproduct
Benzylamine4-Chlorocyclohexyl bromideBase (e.g., K2CO3), Solvent (e.g., CH3CN)N-Benzyl-4-chlorocyclohexanamineN,N-Dibenzyl-4-chlorocyclohexanamine
4-ChlorocyclohexylamineBenzyl bromideBase (e.g., Et3N), Solvent (e.g., THF)N-Benzyl-4-chlorocyclohexanamineN-Benzyl-N-(4-chlorocyclohexyl)benzylamine

Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. organic-chemistry.org This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of a primary amine with a ketone, followed by in-situ reduction to the desired secondary amine.

For the synthesis of N-benzyl-4-chlorocyclohexanamine, this protocol would involve the reaction of 4-chlorocyclohexanone with benzylamine to form an intermediate imine, which is then reduced. orgsyn.org A variety of reducing agents can be employed, with sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. orgsyn.org

Reaction Scheme: 4-Chlorocyclohexanone + Benzylamine ⇌ [Imine Intermediate] --[Reducing Agent]--> N-Benzyl-4-chlorocyclohexanamine

KetoneAmineReducing AgentSolvent
4-ChlorocyclohexanoneBenzylamineSodium borohydrideMethanol
4-ChlorocyclohexanoneBenzylamineSodium cyanoborohydrideAcetonitrile/Acetic Acid
4-ChlorocyclohexanoneBenzylamineH2, Pd/CEthanol

This method is often preferred due to its high efficiency and the reduced likelihood of overalkylation compared to direct nucleophilic substitution.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. wikipedia.orgacs.org This methodology allows for the coupling of an amine with an aryl or vinyl halide. While typically used for forming bonds to sp2-hybridized carbons, adaptations for sp3-hybridized carbons exist.

In the context of N-benzyl-4-chlorocyclohexanamine synthesis, this could theoretically involve the coupling of benzylamine with a 4-chlorocyclohexyl halide or 4-chlorocyclohexylamine with a benzyl halide, catalyzed by a palladium complex with a suitable phosphine ligand. nih.govrsc.org However, the application to saturated alkyl halides can be more challenging than with aryl halides.

AmineAlkyl HalidePalladium CatalystLigandBase
Benzylamine4-Chlorocyclohexyl bromidePd2(dba)3Buchwald or Hartwig type ligandNaOtBu or Cs2CO3
4-ChlorocyclohexylamineBenzyl bromidePd(OAc)2Buchwald or Hartwig type ligandK3PO4

The choice of ligand is critical for the success of these reactions, influencing both the rate and the scope of the transformation. nih.gov

Recent advancements in catalysis have led to the development of deaminative coupling reactions, where two primary amines are coupled to form a secondary amine with the extrusion of ammonia (B1221849). ias.ac.inresearchgate.netorganic-chemistry.org These reactions are often catalyzed by ruthenium complexes. ias.ac.inresearchgate.net

The synthesis of an unsymmetrical secondary amine like N-benzyl-4-chlorocyclohexanamine via this method would involve the cross-coupling of benzylamine and 4-chlorocyclohexylamine. marquette.edu A key challenge in deaminative cross-coupling is achieving high selectivity for the unsymmetrical product over the formation of symmetrical secondary amines (dibenzylamine and bis(4-chlorocyclohexyl)amine). organic-chemistry.orgmarquette.edu The catalyst system and reaction conditions play a crucial role in controlling this selectivity. organic-chemistry.org

Primary Amine 1Primary Amine 2CatalystConditions
Benzylamine4-ChlorocyclohexylamineRuthenium-based catalystHigh temperature, inert atmosphere

This method offers an atom-economical approach to secondary amine synthesis, with ammonia as the only byproduct. researchgate.net

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of N-benzyl-4-chlorocyclohexanamine relies on the availability of its key precursors. The synthesis of these precursors may involve various functional group interconversions.

Synthesis of 4-Chlorocyclohexanone: This precursor can be synthesized from cyclohexanone through chlorination using agents like chlorine gas. smolecule.com

Synthesis of 4-Chlorocyclohexylamine: This intermediate can be prepared from 4-chlorocyclohexanone via reductive amination with ammonia. sciencemadness.org Alternatively, it can be synthesized from other 4-substituted cyclohexanes through functional group interconversions. For example, 4-hydroxycyclohexylamine could be converted to 4-chlorocyclohexylamine using a chlorinating agent like thionyl chloride (SOCl2).

Functional Group Interconversion Summary:

Starting MaterialReagent(s)Product
CyclohexanoneCl24-Chlorocyclohexanone smolecule.com
4-ChlorocyclohexanoneNH3, H2/Catalyst4-Chlorocyclohexylamine
4-HydroxycyclohexylamineSOCl2 or PCl54-Chlorocyclohexylamine

Synthesis of Halogenated Cyclohexane (B81311) Precursors

The synthesis of N-Benzyl-4-chlorocyclohexanamine fundamentally relies on the availability of suitable halogenated cyclohexane precursors. These precursors must possess a leaving group that can be displaced by benzylamine or a functional group that can be converted into an amine. Key precursors include 4-chlorocyclohexanol and other derivatives where a halogen is positioned for subsequent reaction.

One common route to a precursor is the synthesis of chlorocyclohexane from cyclohexanol (B46403). This can be achieved by reacting cyclohexanol with concentrated hydrochloric acid in the presence of a catalyst like calcium chloride. google.com Another important precursor, 2-chlorocyclohexanol, can be prepared through the reaction of cyclohexene with hypochlorous acid. orgsyn.org For the specific 1,4-substitution pattern, 4-chlorocyclohexanol is a crucial intermediate. Principal methods for its preparation include the substitution of a hydroxyl group in a cyclohexanediol derivative or the reduction of 4-chlorophenol. The stereochemistry of 4-chlorocyclohexanol (cis or trans) is a critical factor that influences the stereochemical outcome of subsequent nucleophilic substitution reactions.

To introduce other halogens that might serve as better leaving groups or participate in different coupling reactions, multi-step syntheses can be employed. For instance, iodocyclohexane can be synthesized from cyclohexane and iodoform in the presence of sodium hydroxide, a method that could be adapted for chloro-substituted rings. oc-praktikum.de The compound 1-chloro-4-iodocyclohexane is a potential precursor, though its direct synthesis is less commonly documented. nih.gov Alternatively, the hydroxyl group of 4-chlorocyclohexanol can be converted into a better leaving group, such as a tosylate, by reaction with tosyl chloride, yielding 4-chlorocyclohexyl tosylate. chemicalbook.com

Table 1: Selected Synthetic Routes for Halogenated Cyclohexane Precursors

PrecursorStarting Material(s)Key Reagent(s)Reaction Type
ChlorocyclohexaneCyclohexanolConcentrated HCl, CaCl₂Nucleophilic Substitution
2-ChlorocyclohexanolCyclohexeneHOClElectrophilic Addition
4-Chlorocyclohexanol4-ChlorophenolH₂/CatalystCatalytic Hydrogenation
IodocyclohexaneCyclohexane, IodoformNaOHRadical Substitution
4-Chlorocyclohexyl tosylate4-ChlorocyclohexanolTosyl chloride (TsCl)Esterification

Synthesis of Benzylamine Derivatives

Benzylamine is the second key component in the synthesis of the target molecule. Several classical and modern methods are available for its preparation. A common industrial method involves the reaction of benzyl chloride with an excess of aqueous ammonia to minimize the formation of di- and tribenzylamines. erowid.org The Gabriel synthesis offers a more controlled route, where potassium phthalimide is N-alkylated with benzyl chloride, followed by hydrazinolysis to release the primary amine. researchgate.net This method effectively prevents the formation of secondary and tertiary amine byproducts. researchgate.net

Reductive amination is another powerful and versatile method for synthesizing benzylamine and its derivatives. nih.govacsgcipr.org This process involves the reaction of benzaldehyde with ammonia in the presence of a reducing agent. The reaction proceeds through an imine intermediate which is reduced in situ to the amine. acsgcipr.org A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. acsgcipr.orgorganic-chemistry.org This approach is particularly valuable as it can be extended to produce substituted benzylamines by starting with substituted benzaldehydes. nih.gov More advanced, copper-catalyzed three-component coupling reactions of styrenes, amines, and alkyltrifluoroborates have also been developed for the expedient synthesis of diverse benzylamine derivatives. nih.gov

Table 2: Comparison of Benzylamine Synthesis Methods

MethodStarting Material(s)Key Reagent(s)AdvantagesDisadvantages
AmmonolysisBenzyl chlorideAqueous NH₃Simple, inexpensiveRisk of over-alkylation (di- and tribenzylamine formation) erowid.org
Gabriel SynthesisBenzyl chloride, Potassium phthalimideHydrazineHigh purity of primary amine, avoids over-alkylation researchgate.netMulti-step, harsh conditions for hydrazinolysis
Reductive AminationBenzaldehydeNH₃, Reducing agent (e.g., H₂/Pd, NaBH₃CN)High versatility, applicable to many derivatives nih.govorganic-chemistry.orgRequires control to prevent secondary amine formation

Stereoselective Synthesis Considerations for the Cyclohexyl Ring System

The 1,4-disubstituted cyclohexane ring of N-Benzyl-4-chlorocyclohexanamine can exist as two diastereomers: cis and trans. The relative orientation of the benzylamino and chloro groups has significant implications for the molecule's three-dimensional shape and potential biological activity. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance. libretexts.orgmvpsvktcollege.ac.in

The stereochemistry of the final product is often dictated by the stereochemistry of the starting halogenated cyclohexane precursor and the mechanism of the C-N bond-forming reaction.

Nucleophilic Substitution (Sₙ2) Pathway : If the synthesis proceeds via an Sₙ2 reaction between benzylamine and a precursor like trans-4-chlorocyclohexyl tosylate, an inversion of configuration at the carbon bearing the leaving group is expected. This would lead to the formation of the cis-product. Conversely, starting with the cis-precursor would yield the trans-product. The chair conformation of the cyclohexane ring plays a crucial role; for an Sₙ2 reaction to occur efficiently, the leaving group typically needs to be in an axial position to allow for backside attack.

Reductive Amination Pathway : If the synthesis involves the reductive amination of 4-chlorocyclohexanone with benzylamine, the stereoselectivity depends on the steric approach control during the reduction of the intermediate iminium ion. The reducing agent will preferentially attack from the less hindered face of the molecule. The bulky benzyl group on the iminium ion will influence the facial selectivity of the hydride attack, often leading to a mixture of diastereomers. The final cis/trans ratio can be influenced by the choice of reducing agent and reaction conditions.

Achieving high diastereoselectivity in the synthesis of substituted cyclohexanes is a well-studied area. beilstein-journals.orgnih.gov For instance, cascade Michael-aldol reactions have been used to create highly substituted cyclohexanone skeletons with excellent diastereoselectivity. beilstein-journals.org While not directly applicable to the final step of this specific synthesis, these principles highlight the possibility of designing a synthetic route that establishes the desired 1,4-stereochemistry early on in a precursor molecule. The stability of the final isomers is also a consideration; the trans isomer of 1,4-disubstituted cyclohexanes, where both bulky groups can occupy equatorial positions in the chair conformation, is generally the thermodynamically more stable product. libretexts.org

Optimization of Reaction Conditions and Synthetic Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of N-Benzyl-4-chlorocyclohexanamine, primarily by promoting the desired reaction pathway and minimizing side reactions like elimination or over-alkylation. The two main synthetic strategies, nucleophilic substitution and reductive amination, each have distinct parameters for optimization.

For reductive amination , key variables include the choice of reducing agent, solvent, temperature, and pH.

Reducing Agent : Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for imines over ketones, and does not require acidic conditions that can be problematic for some substrates. organic-chemistry.org Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Catalytic hydrogenation offers a greener alternative but may not be compatible with all functional groups. acsgcipr.org

Solvent and pH : The formation of the imine intermediate is often the rate-limiting step and is typically favored under slightly acidic conditions (pH 4-6), which can be achieved by adding a catalytic amount of acetic acid. Common solvents include methanol, ethanol, or dichloromethane. sigmaaldrich.com

Stoichiometry : Using a slight excess of one reagent can drive the reaction to completion, but a large excess of the amine should be avoided to prevent potential side reactions. The goal is to avoid over-alkylation, which would lead to tertiary amine byproducts. acsgcipr.org

For nucleophilic substitution , optimization focuses on solvent, temperature, and the potential use of a base.

Solvent : Polar aprotic solvents like acetonitrile or DMF are often used as they can solvate the cation while leaving the nucleophile (benzylamine) relatively free to react.

Temperature : Higher temperatures generally increase the reaction rate but can also promote the competing E2 elimination reaction, especially if the base is strong or sterically hindered.

Base : An auxiliary, non-nucleophilic base (e.g., potassium carbonate, triethylamine) is often added to neutralize the acid (e.g., HCl or H-OTs) formed during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.

A recent study demonstrated a method for the continuous reductive amination of aldehydes using ammonia to produce secondary amines with high selectivity (95.5% yield) at mild temperatures (30 °C), highlighting the potential for advanced process optimization. bohrium.com

Table 3: Optimization Parameters for Secondary Amine Synthesis

ParameterReductive AminationNucleophilic Substitution
Key Intermediate Imine/Iminium ionN/A (Direct displacement)
Typical Reagents 4-chlorocyclohexanone, Benzylamine4-chlorocyclohexyl-X (X=Cl, Br, I, OTs), Benzylamine
Catalyst/Additive Mild acid (e.g., Acetic Acid)Non-nucleophilic base (e.g., K₂CO₃, Et₃N)
Reducing Agent Na(OAc)₃BH, NaBH₃CN, H₂/CatalystN/A
Common Solvents DCE, MeOH, THFAcetonitrile, DMF
Key Side Reactions Over-alkylation, Aldehyde/ketone reductionElimination (E2), Over-alkylation

Isolation and Purification Techniques for Secondary Amine Compounds

The purification of secondary amines like N-Benzyl-4-chlorocyclohexanamine from a crude reaction mixture presents unique challenges due to their basic nature. Standard silica gel chromatography can be problematic, as the acidic silanol groups on the silica surface can strongly interact with the basic amine, leading to poor separation, peak tailing, and potential product loss on the column. biotage.com Several specialized techniques have been developed to overcome these issues.

Modified Column Chromatography : One common strategy is to deactivate the silica gel by adding a small amount of a competing amine, such as triethylamine or ammonia, to the eluent system. biotage.com This additive occupies the acidic sites on the silica, allowing the desired amine product to elute more cleanly. Alternatively, amine-functionalized silica gel can be used as the stationary phase, which minimizes the acid-base interactions and often allows for separation using simple hexane/ethyl acetate gradients. biotage.com

Acid-Base Extraction : A highly effective and scalable method for separating amines from neutral or acidic impurities is liquid-liquid extraction using buffers of varying pH. acs.orgresearchgate.net The crude mixture is dissolved in an organic solvent, and the amine is protonated and extracted into an aqueous acidic layer (e.g., dilute HCl). The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted into a fresh organic solvent. This method can selectively separate primary, secondary, and tertiary amines by carefully controlling the pH of the aqueous buffer. acs.orgresearchgate.net

Crystallization/Salt Formation : If the product is a solid, direct crystallization from a suitable solvent system can be an effective purification method. Alternatively, the amine can be converted into a crystalline salt (e.g., hydrochloride, picrate) by treatment with an appropriate acid. researchgate.net The salt can be isolated, purified by recrystallization, and then neutralized with a base to regenerate the pure free amine.

Complexation : For separating primary and secondary amines from tertiary amines, a method involving the formation of alkyl ammonium carbamates has been reported. google.com Carbon dioxide is passed through the amine mixture in a non-polar solvent, causing the primary and secondary amines to precipitate as carbamates, which can then be isolated by filtration. google.com

Table 4: Overview of Purification Techniques for Secondary Amines

TechniquePrincipleAdvantagesDisadvantages
Modified Silica ChromatographyMinimizing acid-base interactions on the stationary phase biotage.comGood resolution for complex mixturesMay require specialized stationary phases or additives
Acid-Base ExtractionDifferential solubility of amine and its salt in aqueous/organic phases acs.orgScalable, inexpensive, effective for removing non-basic impuritiesLess effective for separating amines of similar basicity
Crystallization/Salt FormationPurification via formation of a crystalline solid researchgate.netCan yield very high purity productProduct must be a crystalline solid or form a crystalline salt
Carbamate PrecipitationSelective precipitation with CO₂ google.comEffective for separating primary/secondary from tertiary aminesSpecific to certain amine mixtures

Iii. Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are fundamental in verifying the molecular structure of Benzyl-(4-chloro-cyclohexyl)-amine, with each technique providing unique information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) and the 4-chlorocyclohexyl groups. The five aromatic protons of the phenyl ring would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (CH₂-Ph) would likely resonate as a singlet or a doublet (if coupled to the N-H proton) around δ 3.8 ppm. The protons on the cyclohexyl ring would exhibit complex multiplets in the aliphatic region (δ 1.0-3.0 ppm). The methine proton attached to the nitrogen (CH-N) and the methine proton attached to the chlorine (CH-Cl) would have characteristic chemical shifts influenced by their electronegative substituents. The N-H proton would appear as a broad singlet, its chemical shift being dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The spectrum would show characteristic signals for the aromatic carbons of the benzyl group between δ 127-140 ppm. The benzylic carbon is expected around δ 50-55 ppm. The carbons of the cyclohexyl ring would appear in the δ 25-65 ppm range, with the carbons bearing the nitrogen (C-N) and chlorine (C-Cl) atoms shifted further downfield compared to the other ring carbons.

Predicted NMR Data for this compound

Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic C-H (Phenyl) 7.2 - 7.4 (multiplet, 5H) 127.0 - 129.0, 138.0 - 140.0 (quaternary)
Benzyl CH₂ ~ 3.8 (singlet, 2H) ~ 53.0
Cyclohexyl CH-N ~ 2.5 - 3.0 (multiplet, 1H) ~ 55.0 - 60.0
Cyclohexyl CH-Cl ~ 3.5 - 4.2 (multiplet, 1H) ~ 60.0 - 65.0
Cyclohexyl CH₂ 1.2 - 2.2 (multiplets, 8H) ~ 28.0 - 35.0

Note: These are predicted values and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₈ClN), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 223.12 g/mol ), showing a characteristic M+2 isotope peak with about one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

Common fragmentation pathways would likely involve:

Loss of a benzyl group: A prominent peak corresponding to the cleavage of the C-N bond, resulting in a fragment at m/z 91 (tropylium ion) and the [M-91]⁺ ion.

Loss of a chlorine atom: A peak corresponding to the [M-35]⁺ ion.

Ring fragmentation: Cleavage of the cyclohexyl ring can lead to a series of smaller fragment ions.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. researchgate.net The IR spectrum of this compound would be expected to display several characteristic absorption bands:

Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (secondary amine) Stretching 3300 - 3500 (moderate, sharp)
C-H (aromatic) Stretching 3000 - 3100
C-H (aliphatic) Stretching 2850 - 2960
C=C (aromatic ring) Stretching 1450 - 1600
C-N Stretching 1020 - 1250

The presence of these bands would confirm the existence of the amine, benzyl, and chlorocyclohexyl moieties within the molecule. nist.govnist.gov

Advanced Structural Determination Methods

For an unambiguous determination of the three-dimensional structure, more advanced techniques are employed.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, analysis of related amine derivatives provides significant insight. acs.org Studies on substituted benzylamines and compounds containing chlorophenyl groups have successfully used X-ray diffraction to establish exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com For instance, the crystal structure of a related chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, revealed a distorted tetrahedral geometry and the formation of dimers through intermolecular hydrogen bonds. mdpi.com Such analyses would be invaluable for confirming the absolute configuration in chiral samples and understanding the packing forces in the solid state of this compound.

Conformational Dynamics of the Cyclohexyl Ring

The six-membered cyclohexyl ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. libretexts.org For a substituted cyclohexane (B81311) like the 4-chlorocyclohexyl portion of the target molecule, the substituents can occupy either an axial or an equatorial position.

The two chair conformations are in rapid equilibrium at room temperature through a process known as ring flipping. pressbooks.pub However, the two conformers are not of equal energy. The stability of each conformer is largely dictated by steric hindrance, specifically 1,3-diaxial interactions. pressbooks.publibretexts.org

Equatorial vs. Axial Preference: Substituents generally prefer the more spacious equatorial position to avoid steric clash with the axial hydrogens on the same side of the ring. The bulky benzylamino group would have a very strong preference for the equatorial position. The chlorine atom is smaller and has a less pronounced, but still significant, preference for the equatorial position.

Cis/Trans Isomerism: In this compound, the relationship between the benzylamino group and the chlorine atom can be cis (both on the same side of the ring) or trans (on opposite sides).

In the trans isomer, the most stable conformation would have both the large benzylamino group and the chlorine atom in equatorial positions.

In the cis isomer, one group must be axial while the other is equatorial. To minimize steric strain, the much larger benzylamino group would occupy the equatorial position, forcing the chlorine atom into the less favorable axial position.

Chair Conformation Analysis and Ring Inversion Studies

The chair conformation is the most stable arrangement for a cyclohexane ring, representing an energy minimum. libretexts.org In this conformation, the substituents on the ring can occupy two distinct types of positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, pointing straight up or down, while equatorial bonds point outwards from the "equator" of the ring. pressbooks.pub

At room temperature, a cyclohexane ring is not static. It undergoes a rapid conformational change known as a ring flip or chair-chair interconversion. itomasa-chem.net During this process, a chair conformation passes through higher-energy transition states (such as the half-chair and twist-boat) to become an alternative chair conformation. pressbooks.pub A crucial consequence of a ring flip is that all axial positions become equatorial, and all equatorial positions become axial. itomasa-chem.net The energy barrier for this inversion in unsubstituted cyclohexane is low enough that the process occurs rapidly at ambient temperatures. pressbooks.pub

For a substituted cyclohexane like this compound, the two chair conformations resulting from a ring flip are often not equal in energy. The stability of a given conformer is largely determined by the steric strain experienced by the substituents. Axial substituents are generally less stable than equatorial ones due to steric hindrance with the other two axial atoms on the same side of the ring. This unfavorable interaction is known as a 1,3-diaxial interaction. libretexts.org The energetic cost of placing a substituent in an axial position is quantified by its conformational A-value, which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position.

The following table lists the A-values for substituents relevant to the analysis of this compound. The value for the benzyl group is used to approximate the steric demand of the benzylamino group.

Table 1: Conformational A-Values for Selected Substituents

Substituent A-Value (kcal/mol) Reference
Chloro (-Cl) ~0.53 libretexts.org

Isomeric Considerations (e.g., cis/trans isomers of the 4-chlorocyclohexyl moiety)

The relative orientation of the benzylamino and chloro groups on the cyclohexane ring gives rise to cis and trans geometric isomers. The conformational analysis differs significantly between these two isomers.

Trans-1-benzylamino-4-chlorocyclohexane

In the trans isomer, the two substituents are on opposite faces of the cyclohexane ring. This arrangement allows for two possible chair conformations:

Diequatorial (e,e): Both the benzylamino group and the chloro group occupy equatorial positions.

Diaxial (a,a): Both substituents occupy axial positions.

The diequatorial conformer is vastly more stable than the diaxial conformer. libretexts.org In the diaxial form, both the chloro group and the sterically bulky benzylamino group would experience significant 1,3-diaxial interactions, leading to high steric strain. By occupying the equatorial positions, both groups avoid this strain. The energy difference between the two conformers is approximately the sum of their individual A-values (1.81 + 0.53 = 2.34 kcal/mol), making the population of the diaxial conformer negligible at equilibrium.

Cis-1-benzylamino-4-chlorocyclohexane

In the cis isomer, both substituents are on the same face of the ring. A ring flip interconverts two different chair conformations, each having one axial and one equatorial substituent:

Conformer A: The benzylamino group is axial, and the chloro group is equatorial (a,e).

Conformer B: The benzylamino group is equatorial, and the chloro group is axial (e,a).

Because the A-value for the benzylamino group (approximated by the benzyl group at ~1.81 kcal/mol) is significantly larger than that for the chloro group (~0.53 kcal/mol), there is a strong energetic preference to place the larger benzylamino group in the more spacious equatorial position. libretexts.orglibretexts.org Therefore, Conformer B is more stable than Conformer A. The energy difference between these two conformers is the difference between their A-values (1.81 - 0.53 = 1.28 kcal/mol). The equilibrium will heavily favor the conformer with the equatorial benzylamino group and axial chloro group.

The following table summarizes the conformational preferences for the isomers of this compound.

Table 2: Conformational Analysis of this compound Isomers

Isomer Chair Conformer 1 (Substituent Positions) Chair Conformer 2 (Substituent Positions) More Stable Conformer
Trans Diequatorial (e,e) Diaxial (a,a) Diequatorial

| Cis | Axial Benzylamino, Equatorial Chloro (a,e) | Equatorial Benzylamino, Axial Chloro (e,a) | Equatorial Benzylamino, Axial Chloro |

Table 3: List of Compound Names

Compound Name
This compound
Trans-1-benzylamino-4-chlorocyclohexane
Cis-1-benzylamino-4-chlorocyclohexane

Iv. Biological Activity and Biochemical Mechanisms

General Biological Activity Screening Approaches for Amine Compounds

Amine compounds constitute a vast and diverse class of molecules that are frequently the starting point for drug discovery programs. Identifying their biological activities requires a systematic screening process. Initially, compounds are often tested in a variety of in vitro biological assays to measure their primary activities, such as potency and efficacy. github.io

Screening cascades are designed to identify and advance molecules with desirable properties for further testing. github.io For amine-containing compounds, this often begins with target-based screening to find molecules that modulate the activity of a specific protein target implicated in a disease. nih.gov High-throughput screening (HTS) is a common method used for this initial phase. nih.govhelsinki.fi

The specific assays employed depend on the target and the intended mechanism. For instance, a program aiming to discover receptor antagonists might use a binding assay as the primary screen, while a search for agonists would likely start with a functional assay. github.io These assays can utilize isolated proteins, membrane preparations from cells, or whole cells to measure the affinity of the test compounds. github.io Phenotypic screening, where compounds are tested for their effects on whole cells or organisms, is another valuable approach, particularly for complex diseases like parasitic infections. github.io Various analytical techniques, such as chromatography (HPLC, GC), are crucial for determining the presence and quantity of biogenic amines in different samples. mdpi.com

Enzyme Inhibition Studies of Related Compounds

The structural components of Benzyl-(4-chloro-cyclohexyl)-amine suggest that it and its analogues could interact with various enzymes. Benzylamine (B48309) and sulfonamide derivatives, for example, are known to inhibit key metabolic enzymes.

Inhibition of Key Metabolic Enzymes (e.g., folate synthetase inhibition by sulfonamide analogues, IMPDH inhibition)

Folate Synthetase Inhibition: Sulfonamides are a well-known class of compounds that act as antimicrobial agents by inhibiting folate biosynthesis. excli.denih.gov They are structural analogues of para-aminobenzoic acid (PABA) and competitively inhibit the enzyme dihydropteroate (B1496061) synthase (DHPS). excli.denih.govmicrobenotes.comresearchgate.net This action blocks the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for producing the building blocks of DNA and RNA in bacteria. mhmedical.comreddit.com This inhibition ultimately halts bacterial growth and replication. microbenotes.comresearchgate.net The combination of a sulfonamide like sulfamethoxazole (B1682508) with trimethoprim, which inhibits a subsequent enzyme (dihydrofolate reductase) in the same pathway, creates a synergistic and potent antibacterial effect. mhmedical.comyoutube.com

IMPDH Inhibition: Inosine 5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are vital for DNA and RNA synthesis. tandfonline.comrsc.org The inhibition of IMPDH can halt cell proliferation, making it a target for anticancer, antiviral, and immunosuppressive therapies. tandfonline.comnih.gov Mycophenolic acid (MPA) and its derivatives are potent inhibitors of IMPDH. tandfonline.com Research into new IMPDH inhibitors has explored various scaffolds, including benzimidazole (B57391) and benzoxazole (B165842) derivatives, to achieve selective inhibition of pathogenic versus human IMPDH isoforms. rsc.orgnih.gov Some inhibitors, like mizoribine, are phosphorylated within the cell and then block IMPDH activity. tandfonline.com The structural and kinetic differences between human and microbial IMPDH enzymes offer a pathway for developing selective antimicrobial agents. rsc.org

Receptor Interaction Profiling of Structurally Similar Ligands

The benzylamine moiety is a common pharmacophore in ligands that target various receptors, particularly within the central nervous system.

Antagonist and Agonist Activities (e.g., histamine (B1213489) H3 receptor antagonism, RAGE receptor inhibition)

Histamine H3 Receptor Antagonism: The histamine H3 receptor (H3R) is a presynaptic autoreceptor found predominantly in the brain that regulates the release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine. wikipedia.orgtandfonline.com Antagonists of the H3 receptor block its inhibitory action, leading to increased neurotransmitter release, which can have stimulant and nootropic (cognition-enhancing) effects. wikipedia.orgnih.gov Consequently, H3R antagonists are being investigated for treating conditions like narcolepsy, Alzheimer's disease, and ADHD. wikipedia.orgnih.gov Many potent and selective H3R antagonists are based on benzylamine and related structures. nih.govnih.gov For example, a series of phenyl(piperazin-1-yl)methanones containing a benzylamine fragment were identified as high-affinity human H3 antagonists. nih.gov

RAGE Receptor Inhibition: The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily implicated in various pathological conditions, including diabetes, inflammation, and neurodegenerative diseases. nih.govresearchgate.net Ligand binding to RAGE triggers inflammatory responses and cellular stress. nih.gov Therefore, inhibiting RAGE is a promising therapeutic strategy. nih.govgoogle.com Small-molecule inhibitors have been developed to block this interaction. mdpi.com For instance, TTP488 (azeliragon), an oral small-molecule RAGE inhibitor, has been investigated in clinical trials for Alzheimer's disease. nih.gov The development of RAGE antagonists aims to prevent the downstream signaling cascade associated with the receptor's activation. mdpi.com

Antimicrobial and Antiprotozoal Activities of Analogues

Analogues containing benzylamine, cyclohexane (B81311), and halogenated moieties have demonstrated a range of antimicrobial activities.

Antibacterial Potency and Spectrum

Compounds featuring the core structures of this compound have shown notable antibacterial effects. A study on benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, certain derivatives showed significant efficacy against Pseudomonas aeruginosa and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.002 to 0.016 µg/mL. nih.gov

The lipophilicity (hydrophobicity) of such compounds is often a key factor in their antibacterial activity. nih.gov For 5-beta-cholanyl-24-benzylamine derivatives, antimicrobial activity against gram-positive strains was found to correlate linearly with their log P values, a measure of hydrophobicity. nih.gov Similarly, other studies on substituted cyclohexane derivatives found that lipophilicity contributed significantly to their antimicrobial effect, with an increase in hydrophobic groups leading to greater activity. cabidigitallibrary.orgcabidigitallibrary.org Some cyclohexane derivatives have shown strong activity against Gram-negative bacteria like Escherichia coli. cabidigitallibrary.orgresearchgate.net The presence of a chlorine atom, as seen in the target compound, can also positively influence antimicrobial properties against strains like E. coli and S. aureus. mdpi.com

Regarding antiprotozoal activity, related heterocyclic structures like benzimidazoles and benzotriazoles have shown activity against various protozoan parasites. nih.govnih.gov Sulfonamides have also demonstrated inhibitory effects against protozoa such as Toxoplasma. nih.gov

V. Structure Activity Relationship Sar and Ligand Design

Positional and Substituent Effects on Biological Activity

The biological profile of benzyl-(4-chloro-cyclohexyl)-amine is intrinsically linked to the specific arrangement and nature of its constituent chemical groups. The interplay between the aromatic benzyl (B1604629) portion and the substituted aliphatic cyclohexane (B81311) ring dictates the molecule's affinity and efficacy at various biological targets.

The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) (–CH₂) bridge, is a critical pharmacophoric element. Modifications to this moiety can significantly modulate biological activity.

Research on analogous N-benzyl derivatives has shown that substitutions on the phenyl ring are a key determinant of potency and target selectivity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the benzyl group was essential for potent inhibition of the USP1/UAF1 deubiquitinase complex, a target in cancer therapy. nih.gov Similarly, studies on benzylpiperazine derivatives acting as sigma-1 (σ₁) receptor ligands revealed that introducing a substituent at the para-position of the benzyl ring generally enhanced both binding affinity and selectivity. nih.gov

The nature and position of the substituent are paramount. In a study of dibenzyl-cyclohexane-1,2-diamine derivatives with antimicrobial properties, a para-substituted tertiary butyl group on the benzene (B151609) ring resulted in excellent activity against M. tuberculosis. researchgate.net Another study found that a trifluoromethyl group in the para-position of the benzyl ring conferred high cytotoxicity in cancer cell lines. researchgate.net Conversely, for a series of TRPV1 antagonists, phenyl C-region derivatives, which include the benzyl group, generally exhibited better antagonism than their pyridine-based counterparts. nih.gov In one class of Keap1-Nrf2 protein-protein interaction inhibitors, analogues with a para-methylbenzyl group were found to be the most active. nih.gov

These findings suggest that for this compound, the benzyl moiety likely engages in crucial hydrophobic and/or aromatic (e.g., π-π or cation-π) interactions within a receptor's binding pocket. The electronic properties and size of substituents on the phenyl ring can fine-tune these interactions.

Table 1: Effect of Benzyl Ring Substitution on Biological Activity in Analogous Compounds

Base Scaffold Substituent on Benzyl Ring Position Observed Effect Reference(s)
Dibenzyl-cyclohexane-1,2-diamine-C(CH₃)₃paraExcellent anti-tuberculosis activity researchgate.net
Dibenzyl-cyclohexane-1,2-diamine-CF₃paraHigh cytotoxic activity researchgate.net
BenzylpiperazineMethoxyparaImproved σ₁ receptor affinity and selectivity nih.gov
1,4-bis(arylsulfonamido)-benzeneMethylparaMost active for Keap1-Nrf2 PPI inhibition nih.gov
2-phenylpropanamidesTrifluoromethylparaExcellent TRPV1 antagonism nih.gov

Influence of the 4-Chlorocyclohexyl Moiety (e.g., ring substitution patterns, halogen effects)

The 4-chlorocyclohexyl moiety serves as a bulky, lipophilic anchor and its features are critical for biological activity. The cyclohexane ring itself provides a three-dimensional scaffold that orients the benzylamine (B48309) portion of the molecule. In σ receptor ligands, a hydrophobic cyclohexyl group was identified as a key component for achieving optimal binding profiles. nih.gov

The chlorine atom at the 4-position has a profound influence due to its steric and electronic properties. Halogen atoms are widely used in medicinal chemistry to enhance biological activity. mdpi.com The introduction of a chlorine atom can increase lipophilicity, which may improve membrane permeability, and it can participate in specific interactions, such as halogen bonding, with a biological target. acs.org Studies have shown that the biological activity of compounds can increase with the size and polarizability of the halogen atom (F < Cl < Br < I), suggesting that van der Waals forces and halogen bonding are significant contributors to binding affinity. acs.orgnih.gov For example, in a series of sulfur-containing flavonoids, antibacterial potency increased progressively when moving from fluorine to iodine substituents. nih.gov

Table 2: Influence of Halogen Substitution on Biological Activity in Various Scaffolds

Scaffold Class Halogen Substituent Key Finding Reference(s)
Quinone IminesMultiple Chlorine AtomsHigher number of chlorine atoms correlated with higher pesticidal activity. biointerfaceresearch.com
Cathepsin L InhibitorsCl, Br, IBinding affinity increased with the size of the halogen (Cl < Br < I), attributed to halogen bonding. acs.org
Sulfur-containing FlavonoidsF, Cl, Br, IAntibacterial potency increased with halogen size, suggesting steric/polarizability effects are key. nih.gov
Organoruthenium ComplexesDichloro vs. DiiodoSubstitution pattern significantly affected NMR chemical shifts, indicating electronic influence. acs.org

Stereochemical Influence on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug action because biological targets like receptors and enzymes are themselves chiral. This compound has multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can exhibit vastly different pharmacological profiles.

The cyclohexane ring in this compound is not planar and typically adopts a chair conformation. The substituents (the benzylamino group at C1 and the chlorine atom at C4) can be in either an axial or equatorial position. This gives rise to cis and trans diastereomers. The trans isomer, with one substituent axial and one equatorial or both equatorial in a flipped conformation, will have a different shape and steric profile than the cis isomer, where both are on the same face of the ring (one axial, one equatorial).

Research on related cyclohexylamine (B46788) derivatives confirms the importance of this stereochemical relationship. In the development of 4,4-disubstituted cyclohexylamine NK₁ antagonists, the relative stereochemistry between the C1-amine and the C4-substituent was a critical factor influencing binding affinity. nih.gov Furthermore, docking studies on phenylcyclohexylamine analogues, which are structurally related, showed that the configuration of the phenyl-containing group (equatorial vs. axial) dramatically impacted its ability to form a crucial π-sigma interaction in the receptor binding site. researchgate.net This provides a strong parallel for the benzyl group in the target compound. It is highly probable that one stereoisomer of this compound will be significantly more active than the others, as its specific 3D shape allows for an optimal fit with its biological target.

Design Principles for Optimized Analogues with Enhanced Potency or Selectivity

Based on the SAR principles discussed, several strategies can be employed to design optimized analogues of this compound. The goal is typically to enhance potency for a desired target while potentially reducing affinity for off-targets to improve the selectivity profile.

Systematic Substitution of the Benzyl Ring : Building on findings that para-substitution is often favorable nih.govresearchgate.net, a range of small-to-medium-sized electron-withdrawing (e.g., -CF₃, -CN) and electron-donating (e.g., -CH₃, -OCH₃) groups could be explored at the para-position to optimize electronic and steric interactions.

Modification of the Cyclohexyl Moiety : The hydrophobic cyclohexyl ring is a key feature for the binding of some related ligands. nih.gov The 4-chloro substituent could be replaced with other halogens (Br, I) to probe the effect of halogen bonding and increased polarizability. acs.org Alternatively, replacing it with other hydrophobic groups of varying sizes (e.g., methyl, trifluoromethyl) could fine-tune van der Waals interactions.

Stereochemically Pure Isomers : Synthesis and testing of individual, stereochemically pure isomers is a critical design principle. nih.gov Isolating the most active isomer can lead to a more potent drug with a cleaner pharmacological profile, as other inactive or less active isomers that might contribute to side effects are eliminated.

Scaffold Hopping and Linker Modification : While maintaining the core pharmacophore, the cyclohexyl ring could be replaced by other cyclic structures (e.g., piperidine, cyclopentane) to explore different conformational restrictions. The methylene bridge of the benzyl group could also be extended or rigidified to alter the distance and orientation between the phenyl ring and the cyclohexylamine core. Research on σ receptor ligands showed that a three-carbon linker between a hydrophobic group and a benzyl-containing amine was an excellent combination for optimal binding. nih.gov

Computational and Cheminformatic Approaches to SAR

Modern drug design heavily relies on computational methods to predict the biological activity of novel compounds, thereby rationalizing SAR and guiding the synthesis of new analogues.

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.

For scaffolds related to this compound, QSAR has been successfully applied. In one study, a QSAR model was developed for 1-phenylcyclohexylamine (B1663984) analogues acting on the NMDA receptor. researchgate.net Using quantum chemical descriptors and advanced statistical methods like artificial neural networks (ANN), the model achieved high predictive accuracy (R_ANN = 0.912). researchgate.net Another QSAR model for dibenzyl-cyclohexane-1,2-diamines effectively predicted their anti-tuberculosis activity with high statistical significance (R² = 0.92, Q² = 0.75). researchgate.net Similarly, a highly predictive 3D-QSAR model was developed for 2-phenylcyclopropylmethylamine derivatives, which identified the key steric, electrostatic, and hydrophobic fields that govern binding affinity. mdpi.com

For this compound analogues, a QSAR study would involve synthesizing a library of related compounds, measuring their biological activity, and then calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, topological). The resulting model could identify the key physicochemical properties required for high potency and guide the design of new analogues with an enhanced probability of success. Molecular docking studies, which predict the binding pose of a ligand within a receptor's active site, are often used in conjunction with QSAR to provide a three-dimensional rationale for the observed relationships. researchgate.netrsc.org

Vi. Computational Studies and Molecular Modeling

Molecular Docking Investigations of Ligand-Target Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

To understand the potential biological activity of Benzyl-(4-chloro-cyclohexyl)-amine, molecular docking studies would be required. These studies would involve docking the compound into the binding site of a specific protein target. The results would predict the most likely binding poses and estimate the binding affinity, typically expressed as a binding energy score. Lower binding energies generally indicate a more stable and potentially more potent interaction.

Analysis of the docked poses would reveal the key amino acid residues within the target's binding pocket that interact with this compound. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-protein complex. Identifying these residues is fundamental for understanding the mechanism of action and for guiding further drug design efforts.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic properties of a molecule.

Calculations such as Density Functional Theory (DFT) would be used to analyze the electronic structure of this compound. This analysis would include determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

An electrostatic potential (ESP) map would illustrate the charge distribution across the molecule. This map helps to identify the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound. Such information is vital for predicting how the molecule will interact with other molecules, particularly with biological targets where electrostatic complementarity is often a key determinant of binding.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of the this compound-protein complex, as identified through molecular docking, would provide insights into the stability of the binding pose. The simulation would reveal the flexibility of the ligand within the binding site and the dynamic nature of the interactions with surrounding amino acid residues, offering a more realistic representation of the binding event than static docking models.

As of the current date, specific research detailing these computational analyses for this compound is not publicly available. The information presented here outlines the standard and necessary computational methodologies that would be applied to investigate this compound.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the case of this compound, virtual screening could be employed to identify its potential biological targets. This process would involve docking the 3D structure of the compound into the binding sites of a vast array of known protein structures. The docking simulations would calculate the binding affinity and pose of the molecule within each target, and those with the highest predicted binding scores would be prioritized for further investigation.

Once a potential target is identified, lead optimization strategies come into play. These strategies aim to modify the initial "hit" compound, in this case, this compound, to improve its potency, selectivity, and pharmacokinetic properties. Computational methods are central to this process. For instance, structure-activity relationship (SAR) studies can be performed in silico by systematically modifying different parts of the this compound structure and predicting the effect of these changes on binding affinity.

Key modifications could include:

Substitution on the phenyl ring: Introducing different functional groups at various positions on the benzene (B151609) ring to explore electronic and steric effects on target binding.

Modification of the cyclohexyl ring: Altering the stereochemistry of the chloro-substituent or replacing it with other halogens or functional groups to probe the importance of this interaction.

Alterations to the amine linker: Modifying the linker between the benzyl (B1604629) and cyclohexyl moieties to optimize the compound's conformational flexibility and interaction with the target.

The following table outlines a hypothetical lead optimization strategy for this compound based on computational predictions.

Modification Strategy Rationale (Hypothetical) Predicted Outcome
Para-substitution on the phenyl ring with electron-withdrawing groupsTo enhance pi-pi stacking interactions with aromatic residues in the binding pocket.Increased binding affinity.
Introduction of a hydroxyl group on the cyclohexyl ringTo form a hydrogen bond with a specific residue in the target's active site.Improved potency and selectivity.
Replacement of the chloro group with a fluoro groupTo potentially improve metabolic stability and alter binding interactions.Modified pharmacokinetic profile.

This table is for illustrative purposes and is based on general principles of medicinal chemistry, as no specific target for this compound has been reported in the searched literature.

Development of Predictive Models for Molecular Interactions

To further refine the drug discovery process, predictive models based on the molecular interactions of this compound and its analogs can be developed. Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool in this regard. A QSAR model attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods.

The development of a QSAR model for this compound derivatives would involve the following steps:

Data Collection: Synthesizing and testing a series of analogs of this compound to obtain their biological activity data (e.g., IC50 values) against a specific target.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Using statistical techniques like multiple linear regression or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation sets of compounds.

A hypothetical QSAR model might reveal, for instance, that the biological activity is positively correlated with the hydrophobicity of the substituent on the phenyl ring and negatively correlated with its steric bulk. Such a model would be invaluable for designing new, more potent analogs without the need for exhaustive synthesis and testing.

The following table presents a hypothetical set of descriptors that could be used to build a QSAR model for this compound analogs.

Descriptor Type Specific Descriptor (Example) Relevance to Molecular Interaction
ElectronicHammett constant (σ) of phenyl substituentDescribes the electron-donating or -withdrawing nature of the substituent, affecting electronic interactions.
StericMolar Refractivity (MR)Relates to the volume of the substituent and its potential for steric clashes within the binding site.
LipophilicLogPQuantifies the hydrophobicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions with the target.
TopologicalWiener IndexA numerical descriptor of molecular branching, which can influence the overall shape and fit of the molecule in the binding pocket.

This table represents a hypothetical selection of descriptors for a QSAR study, as no such study for this compound has been found in the public domain.

Vii. Broader Research Implications and Future Perspectives

Potential as a Scaffold for Novel Therapeutic Agents

The core structure of Benzyl-(4-chloro-cyclohexyl)-amine, featuring both cyclohexylamine (B46788) and benzylamine (B48309) moieties, serves as a versatile scaffold in medicinal chemistry. The cyclohexyl group is a common component in drug design, valued for its ability to introduce three-dimensional structure and lipophilicity, which can enhance binding to biological targets.

Researchers have explored derivatives of these scaffolds for various therapeutic applications:

Anti-inflammatory Agents : Substituted cyclohexyl groups are integral to the design of potential anti-inflammatory drugs. For instance, studies on 6-chloro-5-cyclohexylindan-1-carboxylic acid have investigated its structure-activity relationship as an anti-inflammatory agent. nih.gov

Neurological and Psychiatric Disorders : Arylcyclohexylamines are a known class of compounds with significant effects on the central nervous system. wikipedia.org Furthermore, chiral tertiary dibenzylamines are recognized for their high neuropharmacological potential, with research suggesting they could be developed into treatments for neurodegenerative disorders like Alzheimer's disease. mdpi.com

Enzyme Inhibition : The cyclohexyl and adamantyl groups, due to their lipophilic nature, are considered indispensable for the inhibition of certain enzymes. nih.gov For example, sulfonyl urea (B33335) derivatives containing these groups have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a target for treating inflammation and neuropathic pain. nih.gov The development of sEH inhibitors is a prominent area of research for managing various conditions, including hypertension and cardiovascular disease. nih.gov

Table 1: Therapeutic Areas for Amine Scaffolds

Therapeutic AreaRelevant ScaffoldExample/TargetReference
InflammationSubstituted Cyclohexane (B81311)5-Substituted Indan-1-Carboxylic Acids nih.gov
Inflammation & Neuropathic PainCyclohexylamine/AdamantylamineSoluble Epoxide Hydrolase (sEH) Inhibitors nih.gov
Neurodegenerative DisordersChiral Tertiary DibenzylamineAcetylcholinesterase (AChE) Inhibitors mdpi.com
Psychoactive AgentsArylcyclohexylamineDesigner Drugs wikipedia.org

Advancements in Synthetic Methodologies for Similar Amine Compounds

The synthesis of amines is a cornerstone of organic chemistry, and the demand for more efficient, sustainable, and selective methods is continuous. Research into compounds like this compound stimulates the development of new synthetic strategies for cyclic and secondary amines.

Recent advancements in amine synthesis include:

Reductive Amination : This remains a fundamental and widely used method for synthesizing amines from carbonyl compounds (aldehydes and ketones). mdpi.comijrpr.com It involves the condensation of the carbonyl group with an amine or ammonia (B1221849) to form an imine, which is then hydrogenated. mdpi.com

Biocatalysis : The use of enzymes offers a green and highly selective alternative to traditional chemical methods. frontiersin.orgnih.gov Enzymes such as transaminases, imine reductases (IREDs), and reductive aminases (RedAms) are increasingly used for the asymmetric synthesis of chiral amines, avoiding the need for metal catalysts and often proceeding under mild conditions. frontiersin.orgnih.gov

Catalytic Hydrogenation and Amination : Heterogeneous catalysts are being developed for the direct amination of alcohols and the synthesis of cyclohexylamines from precursors like cyclohexanol (B46403) or cyclohexanones. mdpi.commdpi.com For example, nickel-based catalysts have shown high performance in the amination of cyclohexanol to cyclohexylamine. mdpi.com

C-H Bond Functionalization : Modern synthetic chemistry is increasingly focused on the direct functionalization of C-H bonds, which provides a more atom-economical route to complex molecules. researchgate.net This approach is being applied to the synthesis of amines and their derivatives, offering novel pathways to previously inaccessible structures. researchgate.net

Table 2: Modern Synthetic Methods for Amines

MethodologyDescriptionAdvantagesReference
Reductive AminationCondensation of a carbonyl compound with an amine followed by reduction of the resulting imine.Versatile, widely applicable, uses common starting materials. mdpi.comijrpr.com
Biocatalysis (e.g., IREDs, RedAms)Use of enzymes to catalyze amine formation.High stereoselectivity, mild reaction conditions, environmentally friendly. frontiersin.orgnih.gov
Heterogeneous CatalysisDirect amination of alcohols or hydrogenation of cyclic ketones using solid-supported metal catalysts (e.g., Ni/Al₂O₃).Catalyst can be recycled, suitable for industrial scale-up. mdpi.com
C-H Bond FunctionalizationDirect conversion of a C-H bond into a C-N bond or other functional group.High atom economy, novel synthetic routes. researchgate.net

Contribution to Understanding Structure-Function Relationships in Amine Chemistry

The specific arrangement of atoms in a molecule dictates its physical and chemical properties. Studying a range of related amines, including cyclic, acyclic, and substituted variants, allows chemists to establish clear structure-function and structure-reactivity relationships.

Key insights gained from these studies include:

Basicity and Nucleophilicity : The basicity of an amine is related to the availability of the nitrogen lone pair for protonation. quora.com In cyclic amines, the ring structure can influence this availability. For example, the reactivity and nucleophilicity of enamines are affected by the ring size of the parent amine (e.g., pyrrolidine (B122466) vs. piperidine), which alters the pyramidalization angle of the nitrogen and its orbital hybridization. researchgate.net

Steric and Electronic Effects : The substituents on the amine or the cyclic ring have a profound impact on reactivity. Kinetic studies of the addition of secondary cyclic amines to electrophiles show a clear relationship between the amine's basicity (pKa) and its reaction rate, demonstrating how electronic effects control bond formation. researchgate.net

Conformational Control : The rigid structure of the cyclohexane ring, which can exist in different conformations (e.g., chair, boat), allows for the precise spatial arrangement of substituents. This stereochemical control is crucial in drug design, where the three-dimensional shape of a molecule determines its ability to bind to a specific biological target. nih.gov

Interdisciplinary Applications in Chemical Biology and Material Science

The unique properties of functionalized amines extend their utility beyond traditional chemistry into interdisciplinary fields like chemical biology and material science.

Material Science : Amine-functionalized materials are being developed for a wide range of applications.

Environmental Remediation : Inorganic materials functionalized with amines at their surface are used as adsorbents for capturing CO₂ from flue gas or for removing pollutants from water. nih.govnih.gov The amine groups provide active sites for binding these target molecules. nih.gov

Nanotechnology : Amines are used to functionalize nanoparticles for various purposes. For example, oleylamine-functionalized gold nanoparticles have been used to create stable nanoemulsions for the delivery of pesticides, potentially increasing their efficiency and reducing environmental impact. acs.org

Chemical Biology : Amines serve as key functional groups in the design of molecular probes and tools to study biological systems. Their ability to be protonated at physiological pH allows them to interact with biological membranes and macromolecules, making them useful for creating targeted delivery systems or sensors. The development of amine-based nanocarriers for drug delivery is a prominent example of this interdisciplinary synergy. acs.org

Compound Names

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare Benzyl-(4-chloro-cyclohexyl)-amine derivatives, and how do reaction conditions impact yield?

  • Answer: Key methods include ring-opening metathesis/ring-closing metathesis (ROM-RCM) reactions and nucleophilic substitutions. For example, ROM-RCM reactions with benzyl-substituted amines (e.g., 8e ) require refluxing toluene and elevated temperatures (80–110°C) to achieve yields of 72–80%, while methyl-substituted analogues require hydrochloric acid as a catalyst for successful conversion . Reaction optimization involves balancing steric hindrance and nucleophilicity of the amine substituents.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they reveal?

  • Answer:

  • 1H NMR : Multiplicity patterns (e.g., 7.85–7.17 ppm for aromatic protons) and coupling constants (e.g., J = 4–12 Hz for methylene groups) confirm substitution patterns and stereochemistry .
  • IR : Absorption bands at 3459 cm⁻¹ (N-H stretch) and 1487 cm⁻¹ (C-Cl bend) validate functional groups .
  • ESIMS : Molecular ion peaks (e.g., m/z 272 [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects influence the efficiency of ROM-RCM reactions in synthesizing cyclohexylamine derivatives?

  • Answer: Bulky substituents (e.g., benzyl groups) reduce steric hindrance, enabling reactions without acid catalysts (yield: 76–80%), while smaller groups (e.g., methyl) require HCl to enhance electrophilicity. Electronic effects are evident in substrates with electron-withdrawing groups (e.g., 2,4-dimethoxybenzyl), which improve reaction rates by stabilizing transition states .

Q. What strategies are employed to analyze diastereoselectivity in the synthesis of benzyl-cyclohexylamine derivatives?

  • Answer:

  • NOESY NMR : Used to determine spatial proximity of protons (e.g., axial vs. equatorial substituents on the cyclohexane ring) .
  • Chromatographic separation : Diastereomers are resolved via HPLC or column chromatography, with retention times correlated to steric differences .

Q. How can X-ray crystallography aid in resolving structural ambiguities in benzyl-cyclohexylamine derivatives?

  • Answer: Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, the crystal structure of N-Benzyl-N-(4-chlorophenyl)acrylamide revealed a planar amide group and non-covalent interactions (e.g., C-H···π), critical for validating computational models .

Methodological Recommendations

  • Synthetic Optimization : Screen solvents (e.g., toluene vs. DCM) and catalysts (e.g., Grubbs catalyst vs. HCl) to balance steric and electronic effects .
  • Structural Validation : Combine NMR, IR, and X-ray crystallography to resolve conformational ambiguities .
  • Data Interpretation : Use computational tools (e.g., DFT) to correlate spectral data with molecular geometry .

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